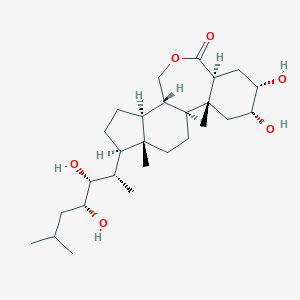

28-Norbrassinolide

Vue d'ensemble

Description

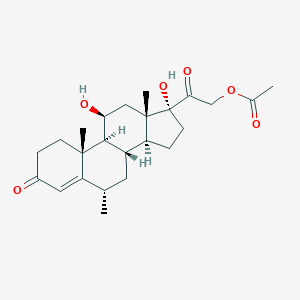

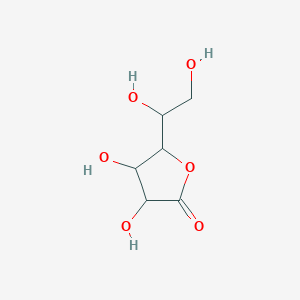

28-Norbrassinolide belongs to the class of compounds known as brassinolides and derivatives . It is found in tea and turnip, making it a potential biomarker for the consumption of these food products . It has been detected in high quantities in the leaves of monocot plants .

Molecular Structure Analysis

The free BRs contain 27, 28, and 29 carbons within their skeletal structure . All BRs have a 5α-cholestane skeleton, with functional variations due to differences in orientations of oxygenated functions on the skeleton . The C28-BRs, including 28-Norbrassinolide, carry either an α-methyl, β-methyl, or methylene group .Chemical Reactions Analysis

Brassinosteroids, including 28-Norbrassinolide, can disturb the cell cycle in breast and prostate cancer cell lines. More specifically, 28-homoCS (5) and 24-epiBl (4) blocked the cell cycle in the G1 phase with concomitant reductions in percentages of cells in the S phase .Physical And Chemical Properties Analysis

28-Norbrassinolide is practically insoluble in water and is a very weakly acidic compound . It is found at low levels in practically all plant organs .Applications De Recherche Scientifique

Synthesis Improvements

- Synthetic Advances : The synthesis of 28-norbrassinolide has been improved through a procedure involving the construction of the side-chain carbon skeleton via the Normant reaction and Claisen rearrangement, enhancing overall yield from stigmasterol (Khripach, Zhabinskii, & Ermolovich, 2010).

Plant Physiology and Stress Response

- Drought Tolerance in Maize : In maize genotypes, 28-norbrassinolide is observed in high quantities in leaves, correlating with drought resistance. This suggests a role in enhancing drought tolerance (Tumova et al., 2018).

- Antioxidative Effects in Maize : Application of 28-homobrassinolide has been found to alleviate oxidative stress in salt-treated maize plants by enhancing antioxidative enzyme activities (Arora et al., 2008).

Environmental Stress Mitigation

- Cadmium Stress in Radish : 28-Homobrassinolide plays a significant role in ameliorating cadmium stress in radish by regulating antioxidant enzymes, suggesting potential in environmental stress mitigation (Sharma, Pati, & Bhardwaj, 2010).

Growth and Yield Enhancement

- Enhanced Crop Yield : Foliar application of 28-homobrassinolide has shown to increase photosynthesis, nitrogen metabolism, and seed yield in Vigna radiata, indicating its potential in agricultural productivity enhancement (Fariduddin, Ahmad, & Hayat, 2004).

Storage and Preservation

- Postharvest Quality in Medlar Fruit : Postharvest application of 28-homobrassinolide can improve the storage quality of medlar fruit, impacting parameters like firmness, weight, and browning (Ekinci et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNLSQRTIXIHGW-BNYRCUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551143 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

28-Norbrassinolide | |

CAS RN |

77736-43-7 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)